molecular formula C14H21BN2O5 B1438476 (4-((2-((tert-Butoxycarbonyl)amino)ethyl)carbamoyl)phenyl)boronic acid CAS No. 860626-05-7

(4-((2-((tert-Butoxycarbonyl)amino)ethyl)carbamoyl)phenyl)boronic acid

Cat. No.: B1438476
CAS No.: 860626-05-7
M. Wt: 308.14 g/mol
InChI Key: UGXDZSTUJOMASN-UHFFFAOYSA-N
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Description

(4-((2-((tert-Butoxycarbonyl)amino)ethyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a carbamoyl group linked to a tert-butoxycarbonyl (Boc) protected aminoethyl chain. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of (4-((2-((tert-Butoxycarbonyl)amino)ethyl)carbamoyl)phenyl)boronic acid is the Receptor-type tyrosine-protein phosphatase beta . This protein plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

The compound interacts with its target by binding to the active site of the protein. This interaction can lead to changes in the protein’s function, potentially altering the biochemical pathways within the cell .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and environmentally benign organoboron reagent .

Pharmacokinetics

It’s important to note that the compound’s stability in water is marginal . The rate of hydrolysis of the compound is influenced by the pH, and it is considerably accelerated at physiological pH . Therefore, these factors can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests that it may play a role in the formation of carbon–carbon bonds, which are fundamental in organic chemistry and essential for the synthesis of a wide variety of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of the compound . Additionally, the compound’s stability in water suggests that it may be sensitive to the presence of water in its environment .

Biochemical Analysis

Temporal Effects in Laboratory Settings

The effects of (4-((2-((tert-Butoxycarbonyl)amino)ethyl)carbamoyl)phenyl)boronic acid can change over time in laboratory settings due to factors such as stability and degradation. The compound is generally stable under inert atmosphere and at low temperatures (2-8°C), but it may degrade over time if exposed to moisture or higher temperatures . Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular function, although the specific outcomes may vary depending on the experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes, without causing significant toxicity. At higher doses, the compound may induce toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Studies have shown that there is a threshold dose beyond which the compound’s effects become detrimental, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to enzyme inhibition and protein interactions. The compound can interact with enzymes and cofactors involved in metabolic processes, leading to changes in metabolic flux and metabolite levels. For example, the inhibition of serine proteases by the compound can affect the metabolism of peptides and proteins, resulting in altered levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, the compound can localize to various cellular compartments, including the cytoplasm and organelles, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can modulate the activity and function of target biomolecules. These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2-((tert-Butoxycarbonyl)amino)ethyl)carbamoyl)phenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-((2-((tert-Butoxycarbonyl)amino)ethyl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the carbamoyl group can produce amines.

Scientific Research Applications

(4-((2-((tert-Butoxycarbonyl)amino)ethyl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-((2-((tert-Butoxycarbonyl)amino)ethyl)carbamoyl)phenyl)boronic acid is unique due to the presence of both the boronic acid and carbamoyl groups, which provide a combination of reactivity and functionality not found in simpler boronic acids. This makes it a valuable tool in synthetic chemistry and a promising candidate for various research applications .

Properties

IUPAC Name

[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O5/c1-14(2,3)22-13(19)17-9-8-16-12(18)10-4-6-11(7-5-10)15(20)21/h4-7,20-21H,8-9H2,1-3H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXDZSTUJOMASN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCNC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657086
Record name [4-({2-[(tert-Butoxycarbonyl)amino]ethyl}carbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860626-05-7
Record name [4-({2-[(tert-Butoxycarbonyl)amino]ethyl}carbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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